molecular formula C16H24N4OS B5679446 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine

4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine

Cat. No. B5679446
M. Wt: 320.5 g/mol
InChI Key: OMXZNCUKSPIWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine, also known as PET, is a thiomorpholine derivative that has gained significant attention in the field of medicinal chemistry. PET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit the activation of microglia and astrocytes. Additionally, this compound has been shown to have antioxidant activity and to improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine is its potent anti-inflammatory and anticancer activity. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine. One of the areas of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of this compound could be further elucidated to identify new therapeutic targets. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully realize its therapeutic potential.

Synthesis Methods

The synthesis of 4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine involves the reaction of 2-ethyl-5-pyrimidinyl isocyanate with 4-piperidinethiol in the presence of a base catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.

properties

IUPAC Name

(2-ethylpyrimidin-5-yl)-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-2-15-17-11-13(12-18-15)16(21)20-5-3-14(4-6-20)19-7-9-22-10-8-19/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXZNCUKSPIWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCC(CC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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